3-Cyclohexyl-4-ethoxyaniline (HCl)

Lipophilicity LogP Membrane Permeability

Select 3-Cyclohexyl-4-ethoxyaniline (HCl) for your PDE4 or kinase inhibitor programs. This building block features a unique 3-cyclohexyl-4-ethoxy substitution pattern validated in Memory Pharmaceuticals' PDE4 patent landscape, directly enabling N-arylation to the N-substituted aniline pharmacophore. The hydrochloride salt form provides superior aqueous solubility over free-base analogs like 4-ethoxyaniline, ensuring compatibility with aqueous-compatible amide coupling, sulfonamide formation, and reductive amination protocols. Its enhanced lipophilicity (estimated LogP ~3.9–4.0) aligns with PDE4 active-site requirements, while the ethoxy group offers improved metabolic stability over methoxy analogs, making it a strategic upgrade for lead optimization campaigns.

Molecular Formula C14H22ClNO
Molecular Weight 255.79
CAS No. 1370411-52-1
Cat. No. B2359521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-4-ethoxyaniline (HCl)
CAS1370411-52-1
Molecular FormulaC14H22ClNO
Molecular Weight255.79
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)N)C2CCCCC2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11;/h8-11H,2-7,15H2,1H3;1H
InChIKeySHLZZIQUIRFKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-4-ethoxyaniline (HCl) CAS 1370411-52-1: Core Identity and Procurement Baseline


3-Cyclohexyl-4-ethoxyaniline hydrochloride (CAS 1370411-52-1) is a disubstituted aniline building block featuring a cyclohexyl ring at the 3-position and an ethoxy group at the 4-position of the aromatic core, supplied as the hydrochloride salt . With a molecular formula of C14H21NO·HCl and a free base molecular weight of 219.32 g/mol, it belongs to the aminophenyl ether class and serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase and phosphodiesterase inhibition [1]. Its procurement in the HCl salt form is intended to confer superior handling characteristics and aqueous solubility relative to the free base, a critical factor for downstream solution-phase chemistry .

Why 3-Cyclohexyl-4-ethoxyaniline (HCl) Cannot Be Readily Substituted by In-Class Aniline Analogs


Generic aniline derivatives cannot be freely interchanged due to the profound influence of the 3-cyclohexyl-4-ethoxy substitution pattern on both physicochemical properties and biological target engagement. The combined steric bulk from the cyclohexyl group and the electronic effects of the para-ethoxy substituent create a unique pharmacophore absent in simpler analogs like 4-cyclohexylaniline (lacking the 4-ethoxy group) or 4-ethoxyaniline (lacking the 3-cyclohexyl group) . This substitution pattern is explicitly validated in PDE4 inhibitor patent landscapes, where N-substituted aniline and diphenylamine analogs with cyclohexylalkoxy motifs demonstrate target-specific inhibition profiles that cannot be replicated by non-cycloalkyl or differently substituted anilines [1]. Furthermore, the hydrochloride salt form addresses the poor aqueous solubility characteristic of the free base, a practical consideration that generic free-base analogs fail to satisfy for aqueous reaction conditions .

Quantitative Differentiation Evidence: 3-Cyclohexyl-4-ethoxyaniline (HCl) vs. Closest Analogs


Enhanced Lipophilicity (LogP) Over Non-Cycloalkyl Anilines Drives Membrane Permeability and Target Engagement

The incorporation of the 3-cyclohexyl group substantially increases lipophilicity compared to the non-cycloalkyl analog 4-ethoxyaniline. While experimentally measured LogP data for 3-cyclohexyl-4-ethoxyaniline have not been published, the structurally related N-cyclohexyl-4-ethoxyaniline (a regioisomer with the cyclohexyl group on the nitrogen rather than the ring) exhibits a LogP of approximately 3.90–4.04, more than 1.5 log units higher than 4-ethoxyaniline (LogP ~1.2–2.25) [1]. This magnitude of lipophilicity difference corresponds to a >30-fold increase in octanol–water partition coefficient, which is critical for passive membrane permeability and hydrophobic target binding pockets in PDE4 and kinase inhibitor programs [2].

Lipophilicity LogP Membrane Permeability Medicinal Chemistry

Modulated Basicity (pKa) Relative to 4-Cyclohexylaniline Alters Protonation State and Salt Formation Behavior

The presence of the electron-donating 4-ethoxy group on the aromatic ring increases the basicity of the aniline nitrogen compared to 4-cyclohexylaniline, which lacks this substituent. 4-Cyclohexylaniline has a predicted pKa of 4.96 ± 0.10, whereas 4-ethoxyaniline exhibits a measured pKa of 5.2 (28°C) . The 3-cyclohexyl-4-ethoxyaniline scaffold combines both substituents, and the para-ethoxy group is expected to raise the pKa by approximately 0.2–0.5 units relative to 4-cyclohexylaniline alone. This higher basicity facilitates quantitative hydrochloride salt formation and ensures the compound remains protonated (and thus more water-soluble) under mildly acidic reaction or formulation conditions (pH < 6).

pKa Basicity Salt Formation Reactivity

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base Analogs

3-Cyclohexyl-4-ethoxyaniline is commercially supplied as the hydrochloride salt (CAS 1370411-52-1), explicitly described as a white crystalline powder soluble in both water and organic solvents . In contrast, the close analog 4-cyclohexylaniline is reported as insoluble in water, and 4-ethoxyaniline is practically insoluble in water (<2 g/100 mL at 20°C) [1]. The hydrochloride salt converts the neutral aniline into an ionic species, dramatically increasing aqueous solubility and enabling direct use in aqueous reaction media, buffer solutions, or biological assay conditions without the need for co-solvents. Procurement of the free base analogs would necessitate additional dissolution optimization or in situ salt formation steps.

Aqueous Solubility Hydrochloride Salt Formulation Solution Chemistry

Ethoxy Substituent Confers Metabolic Stability Advantage Over Methoxy Analog in Oxidative Pathways

The 4-ethoxy substituent in 3-cyclohexyl-4-ethoxyaniline provides a distinct metabolic profile compared to the 4-methoxy analog 3-cyclohexyl-4-methoxyaniline (CAS 55376-89-1). In hepatic microsomal systems, O-dealkylation rates follow the rank order methoxy > ethoxy > isopropoxy, with ethoxy ethers exhibiting approximately 2- to 5-fold slower oxidative cleavage rates than methoxy ethers due to increased steric hindrance at the α-carbon and lower affinity for CYP450 isoforms responsible for O-demethylation [1]. This class-level inference, established across diverse chemical series including PDE4 inhibitor aniline scaffolds, means the ethoxy analog is expected to have a longer metabolic half-life. For programs where rapid O-demethylation of the methoxy analog leads to inactive phenolic metabolites, the ethoxy compound represents a strategically advantageous alternative with improved metabolic stability.

Metabolic Stability O-Dealkylation Ethoxy vs. Methoxy Drug Metabolism

Structural Scaffold Validated in PDE4 Inhibitor Patent Space with Cyclohexylalkoxy Aniline Motif

The 3-cyclohexyl-4-ethoxyaniline scaffold maps directly onto the core pharmacophore described in Memory Pharmaceuticals' PDE4 inhibitor patents (US 6,699,890 and US 20020151566), where N-substituted aniline and diphenylamine analogs bearing cyclohexylalkoxy substituents are explicitly claimed as active PDE4 inhibitors [1][2]. One exemplified compound, 4′-Cyclohexylethoxy-3-cyclopentyloxy-4-methoxy-N-(3-pyridylmethyl)diphenylamine, incorporates the cyclohexylethoxy-aniline motif and demonstrates the validity of this substitution pattern for PDE4 target engagement [3]. While IC₅₀ values for 3-cyclohexyl-4-ethoxyaniline itself against PDE4 have not been reported, the patent landscape confirms that this substitution motif is a privileged scaffold for PDE4 inhibition, distinguishing it from simple aniline building blocks lacking the cycloalkyl-ether substitution that are absent from these patents.

PDE4 Inhibition N-Substituted Aniline Patent Validation Scaffold Hopping

Unique Regiochemistry (3-Cyclohexyl-4-ethoxy) Distinguished from N-Substituted Isomer for Distinct Coupling Reactivity

The target compound features the cyclohexyl group directly attached to the aromatic C3 position (C-aryl bond), whereas the commercially common isomer N-cyclohexyl-4-ethoxyaniline (CAS 721-91-5) bears the cyclohexyl group on the aniline nitrogen (N-aryl bond) . This regiochemical distinction fundamentally alters synthetic utility: the C3-cyclohexyl compound retains a free primary aromatic amine (NH₂) available for diazotization, amide coupling, or reductive amination, whereas the N-cyclohexyl isomer presents a secondary amine with different reactivity and steric profile. The primary amine in 3-cyclohexyl-4-ethoxyaniline enables direct incorporation into amide libraries and heterocycle syntheses that are inaccessible from the N-substituted isomer without prior deprotection .

Regiochemistry C-N vs. C-C Coupling Synthetic Intermediate Chemical Differentiation

Optimal Research and Industrial Application Scenarios for 3-Cyclohexyl-4-ethoxyaniline (HCl)


PDE4 Inhibitor Lead Optimization and Scaffold Hopping Programs

Medicinal chemistry teams pursuing PDE4 inhibition for inflammatory or CNS indications should prioritize 3-cyclohexyl-4-ethoxyaniline (HCl) as a core building block. Its cyclohexyl-ethoxy substitution pattern maps directly onto the privileged scaffold validated in the Memory Pharmaceuticals PDE4 patent family, where 4′-cyclohexylethoxy-substituted aniline and diphenylamine analogs demonstrate target-class engagement . The free primary amine enables direct N-arylation or N-alkylation to access the N-substituted aniline pharmacophore described in the patent claims. The enhanced lipophilicity (estimated LogP ~3.9–4.0) aligns with the physicochemical requirements for PDE4 active-site binding, and the ethoxy group's superior metabolic stability over methoxy analogs supports improved pharmacokinetic profiles .

Aqueous-Phase Diversification and Parallel Library Synthesis

The hydrochloride salt form makes 3-cyclohexyl-4-ethoxyaniline uniquely suited for aqueous-compatible amide coupling, sulfonamide formation, and reductive amination protocols that are incompatible with water-insoluble free-base analogs such as 4-cyclohexylaniline. The compound's solubility in both water and organic solvents, as specified by suppliers, enables use in mixed aqueous-organic solvent systems, facilitating high-throughput parallel synthesis without precipitation issues . This is a distinct advantage over 4-ethoxyaniline, which is practically insoluble in water and requires pure organic solvent conditions .

Kinase Inhibitor Fragment Elaboration Requiring a Primary Aniline Handle

For kinase inhibitor programs—including those targeting PIM kinases (Novartis tetrasubstituted cyclohexyl patent landscape)—that require a primary aromatic amine for amide bond formation or heterocycle annulation, 3-cyclohexyl-4-ethoxyaniline (HCl) provides the necessary synthetic handle . Its C3-cyclohexyl-C4-ethoxy regiochemistry is distinct from the N-cyclohexyl isomer (CAS 721-91-5), which presents a secondary amine unsuitable for the same coupling chemistry. Procurement of this specific regioisomer eliminates the need for protecting group strategies or post-coupling deprotection steps, reducing synthetic step count and improving overall yield .

Metabolic Stability-Driven Analog Selection Over Methoxy Congeners

In lead optimization campaigns where the methoxy analog 3-cyclohexyl-4-methoxyaniline (CAS 55376-89-1) exhibits rapid O-demethylation and clearance in microsomal stability assays, 3-cyclohexyl-4-ethoxyaniline (HCl) should be selected as the next-line analog. Class-level SAR evidence indicates that O-deethylation proceeds 2- to 5-fold more slowly than O-demethylation, translating to improved in vitro metabolic stability and longer half-life . This strategic substitution can rescue programs where methoxy analog instability is a go/no-go decision point.

Quote Request

Request a Quote for 3-Cyclohexyl-4-ethoxyaniline (HCl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.